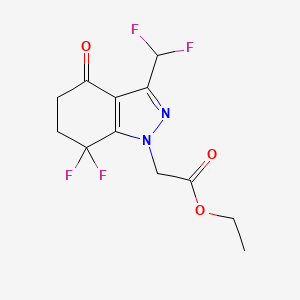

Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate is a complex organic compound that features a difluoromethyl group and an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of an indazole derivative, followed by esterification to introduce the ethyl acetate group. The reaction conditions often require the use of strong bases, such as lithium diisopropylamide (LDA), and non-protic solvents to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using metal-based catalysts to enhance efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate: Another difluoromethylated compound with similar reactivity but different applications.

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral activity.

Uniqueness

Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate is unique due to its combination of a difluoromethyl group and an indazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound’s biological activity, including its mechanisms of action, therapeutic implications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroindazole moiety. Its molecular formula is C12H12F4N2O2, with a molecular weight of approximately 308.23 g/mol. The difluoromethyl and difluoro substituents enhance its lipophilicity, potentially influencing its interaction with various biological targets.

Preliminary studies indicate that this compound may act as an inhibitor of key enzymes involved in steroidogenesis:

- Aldosterone Synthase Inhibition : This inhibition could have therapeutic implications for conditions such as hypertension.

- Aromatase Inhibition : This could be beneficial in treating hormone-dependent cancers.

Anticancer Potential

The structural features of the compound suggest potential anticancer properties. Its ability to inhibit aromatase and aldosterone synthase positions it as a candidate for further investigation in cancer therapeutics.

Antimicrobial Activity

The compound's unique structure may also confer antimicrobial properties. While specific studies are needed to confirm this activity, the presence of difluorinated groups often correlates with enhanced biological activity against microbial pathogens.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound against other structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Tetrahydroindazole | Aldosterone inhibitor | Lacks difluoro groups |

| Compound B | Indazole derivative | Antimicrobial | No ester functionality |

| Compound C | Difluoromethyl indazole | Anticancer | Different substitution pattern |

The presence of both difluoromethyl and difluoro groups in this compound distinguishes it from others in its class.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Inhibition Studies : Research indicates that certain derivatives exhibit significant inhibition against enzymes like cathepsin B and Hsp90. Such findings support the hypothesis that this compound may share similar inhibitory profiles .

- Structure Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the tetrahydroindazole structure can significantly affect biological activity. The incorporation of difluorinated groups has been linked to enhanced potency in various assays .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- In Vivo Studies : To assess the therapeutic potential and safety profile.

- Mechanistic Studies : To elucidate the specific pathways affected by this compound.

Properties

Molecular Formula |

C12H12F4N2O3 |

|---|---|

Molecular Weight |

308.23 g/mol |

IUPAC Name |

ethyl 2-[3-(difluoromethyl)-7,7-difluoro-4-oxo-5,6-dihydroindazol-1-yl]acetate |

InChI |

InChI=1S/C12H12F4N2O3/c1-2-21-7(20)5-18-10-8(9(17-18)11(13)14)6(19)3-4-12(10,15)16/h11H,2-5H2,1H3 |

InChI Key |

CVMKCNROYIENBY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C2=C(C(=O)CCC2(F)F)C(=N1)C(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.